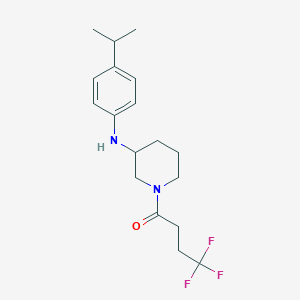
2-fluoro-N-(2-methoxyethyl)-5-(1-piperidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(2-methoxyethyl)-5-(1-piperidinylsulfonyl)benzamide is a compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as FMPB, and it is a potent and selective inhibitor of the enzyme carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in many types of cancer, and it plays a critical role in the acidification of the tumor microenvironment. Inhibition of CA IX has been shown to have anti-tumor effects, making FMPB a promising candidate for cancer therapy.
Mecanismo De Acción
FMPB inhibits the activity of CA IX, which is overexpressed in many types of cancer. CA IX plays a critical role in the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. Inhibition of CA IX by FMPB leads to a decrease in the acidity of the tumor microenvironment, which inhibits tumor growth and metastasis.
Biochemical and Physiological Effects
FMPB has been shown to have several biochemical and physiological effects. Inhibition of CA IX by FMPB leads to a decrease in the acidity of the tumor microenvironment, which inhibits tumor growth and metastasis. FMPB has also been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FMPB in lab experiments is its potency and selectivity for CA IX. FMPB has been shown to be a potent and selective inhibitor of CA IX, making it a promising candidate for cancer therapy. One limitation of using FMPB in lab experiments is its potential toxicity. FMPB has been shown to have toxic effects on normal cells, which may limit its use in cancer therapy.
Direcciones Futuras
There are several future directions for research on FMPB. One direction is to investigate the potential of FMPB in combination therapy with other anti-cancer agents. Another direction is to investigate the potential of FMPB in the treatment of other diseases, such as osteoporosis and glaucoma. Additionally, further research is needed to determine the optimal dosage and administration of FMPB for cancer therapy.
Métodos De Síntesis
The synthesis of FMPB involves several steps, starting with the reaction of 2-fluorobenzoyl chloride with N-(2-methoxyethyl)piperidine. This reaction yields 2-fluoro-N-(2-methoxyethyl)-5-(1-piperidinyl)benzamide, which is then reacted with piperidine-1-sulfonic acid to yield FMPB.
Aplicaciones Científicas De Investigación
FMPB has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that FMPB inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that FMPB inhibits tumor growth and metastasis in mouse models of cancer.
Propiedades
IUPAC Name |
2-fluoro-N-(2-methoxyethyl)-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O4S/c1-22-10-7-17-15(19)13-11-12(5-6-14(13)16)23(20,21)18-8-3-2-4-9-18/h5-6,11H,2-4,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPQSGHBWUVXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-methoxyethyl)-5-piperidin-1-ylsulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B5971104.png)

![4-[({4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B5971124.png)
![[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol](/img/structure/B5971125.png)
![2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B5971128.png)
![3-bromo-4-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5971130.png)
![N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5971137.png)

![methyl 3-({[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B5971142.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methoxyphenoxy)acetyl]-3-piperidinamine](/img/structure/B5971176.png)